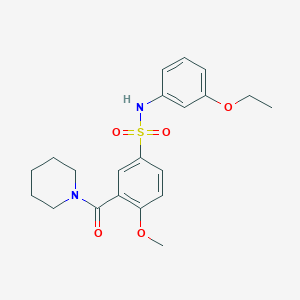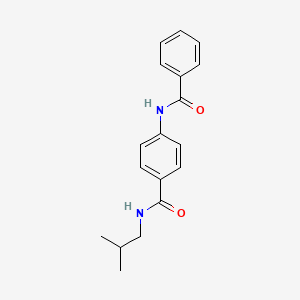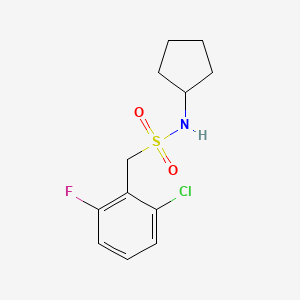![molecular formula C21H24N2O4 B4612157 4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4612157.png)
4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate
Vue d'ensemble
Description
4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.17360725 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The study by Linder et al. (2003) outlines the synthesis of related carbonyl compounds, highlighting techniques such as ketone formation, carbamates synthesis, and acylation. This research provides a foundation for understanding the synthetic routes that can be applied to 4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate, including the potential for creating explosive and toxic diazo compounds under specific conditions (Linder, Steurer, & Podlech, 2003).
Research by Jasch et al. (2012) explores the nucleophilic substitutions and radical reactions of phenylazocarboxylates, demonstrating the versatility of tert-Butyl phenylazocarboxylates as building blocks in synthetic organic chemistry. This study suggests potential pathways for the modification and functionalization of compounds similar to this compound through radical reactions and nucleophilic substitutions (Jasch, Höfling, & Heinrich, 2012).
Applications in Organic Synthesis and Catalysis
The work by Qian et al. (2011) on catalytic alkylation using iron(III) amine-bis(phenolate) complexes opens avenues for C-C cross-coupling reactions involving aryl Grignard reagents. This research indicates potential applications of similar compounds in facilitating organic synthesis reactions, highlighting the importance of metal-ligand coordination for enhancing reaction yields (Qian, Dawe, & Kozak, 2011).
Adam and Kueh (2014) present a catalytic system based on phenyl-amino sulfonic solid acid-MCM-41 complex, showing high activity and selectivity in the synthesis of mono-alkylated products. This suggests the potential of this compound in catalysis, particularly in the tert-butylation of phenol, further emphasizing the importance of surface properties and catalytic performance in organic synthesis (Adam & Kueh, 2014).
Advanced Materials and Photocatalysis
- The investigation by Sakkas et al. (2007) into the heterogeneous photocatalytic degradation of pharmaceutical agents using titanium dioxide highlights a potential application area for related compounds in environmental remediation. This study suggests that compounds like this compound could play a role in the photocatalytic degradation of contaminants, providing insights into kinetic studies, intermediate identification, and mineralization assessments (Sakkas, Calza, Medana, Villioti, Baiocchi, Pelizzetti, & Albanis, 2007).
Propriétés
IUPAC Name |
[4-[[3-(tert-butylcarbamoyl)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-5-18(24)27-17-11-9-14(10-12-17)19(25)22-16-8-6-7-15(13-16)20(26)23-21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCMWUHHLLSLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4612084.png)
![N-1,3-benzodioxol-5-yl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4612098.png)

![4-{[2-(4-bromophenoxy)ethyl]thio}-6-methyl-2-(methylthio)pyrimidine](/img/structure/B4612122.png)
![2-(methylthio)-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4612125.png)
![3,5-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4612129.png)
![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4612143.png)
![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B4612147.png)
![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4612149.png)


![1'-{[(4-butylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4612166.png)
![isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4612178.png)
